molecular formula C26H33N3O2 B4264105 N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Cat. No.: B4264105
M. Wt: 419.6 g/mol
InChI Key: FEYWCHSZOSNSSY-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be attached through nucleophilic substitution reactions, using diethylaminoethyl chloride or a similar reagent.

    Introduction of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using isobutyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can lead to dihydroquinoline derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can interact with DNA and proteins, leading to various biological effects. The diethylaminoethyl group can enhance the compound’s solubility and bioavailability, while the isobutoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a quinoline core. This compound may have similar antimalarial properties but with different pharmacokinetic profiles.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties. The unique structural features of this compound may offer advantages in terms of selectivity and potency.

    Quinine: A natural alkaloid with antimalarial properties. This compound may have similar biological activities but with improved synthetic accessibility and structural diversity.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-5-29(6-2)15-14-27-26(30)23-17-25(28-24-13-8-7-12-22(23)24)20-10-9-11-21(16-20)31-18-19(3)4/h7-13,16-17,19H,5-6,14-15,18H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWCHSZOSNSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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